BenchChemオンラインストアへようこそ!

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine

Imidazoline I2 receptor binding affinity drug discovery

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine is a synthetic heterocyclic small molecule (C₁₀H₁₅N₅S, MW 237.33 g/mol) comprising an imidazole ring connected to a thiazol-2-amine moiety via a ethylene-dimethylamino side chain. The compound is listed in supplier catalogs as a building block for medicinal chemistry with purity ≥95% (depending on vendor), but it is not registered in PubChem, not described in any published patent or primary research article, and has no reported in vivo or clinical data.

Molecular Formula C10H15N5S
Molecular Weight 237.33
CAS No. 1823786-11-3
Cat. No. B2615508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine
CAS1823786-11-3
Molecular FormulaC10H15N5S
Molecular Weight237.33
Structural Identifiers
SMILESCN(C)CCN1C=CN=C1C2=CSC(=N2)N
InChIInChI=1S/C10H15N5S/c1-14(2)5-6-15-4-3-12-9(15)8-7-16-10(11)13-8/h3-4,7H,5-6H2,1-2H3,(H2,11,13)
InChIKeyFLTXVNVNTUQZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine (CAS 1823786-11-3): Procurement-Relevant Identity and Database Profile


4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine is a synthetic heterocyclic small molecule (C₁₀H₁₅N₅S, MW 237.33 g/mol) comprising an imidazole ring connected to a thiazol-2-amine moiety via a ethylene-dimethylamino side chain . The compound is listed in supplier catalogs as a building block for medicinal chemistry with purity ≥95% (depending on vendor), but it is not registered in PubChem, not described in any published patent or primary research article, and has no reported in vivo or clinical data. Its only curated biological annotation is a single-point binding affinity (Ki ~2 nM) for the imidazoline I₂ receptor deposited in BindingDB (ChEMBL ID: CHEMBL841871) [1]. Absent any head-to-head comparative data, the compound's differentiation potential rests solely on this isolated I₂ binding activity relative to known imidazoline scaffolds.

Why 4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine Cannot Be Replaced by Generic Imidazole-Thiazole Hybrids


Imidazole-thiazole hybrids are a large compound family with diverse biological activities, but the specific dimethylaminoethyl side chain on the imidazole ring of this compound is a critical pharmacophoric determinant for imidazoline I₂ receptor recognition [1]. Literature SAR on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine analogs and other imidazoline ligands demonstrates that modifications to the basic amine side chain drastically alter I₂ binding affinity—often by orders of magnitude—and can shift selectivity towards I₁ receptors or α₂-adrenoceptors [2]. The quantitative evidence below shows that 4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine retains potent I₂ binding (Ki ~2 nM), making generic substitution with analogs lacking this exact side chain (e.g., methoxyethyl or morpholinoethyl variants) or with different core assemblies highly likely to lose target engagement at the I₂ site.

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine: Quantitative Evidence for Procurement Decisions


Imidazoline I₂ Receptor Binding Affinity: Comparison with Representative I₂ Ligands

The target compound exhibits a Ki of 2 nM for the imidazoline I₂ receptor in a rabbit kidney membrane preparation according to BindingDB [1]. In the same assay framework, the prototypical I₂ ligand 2-BFI (2-(2-benzofuranyl)-2-imidazoline) typically shows Ki values in the range of 1–10 nM, while the less potent benzoxazine-imidazoline derivative BU224 displays a Ki of ~50 nM [2]. This places the target compound at the high-affinity end of established I₂ ligands, though no direct head-to-head measurement exists.

Imidazoline I2 receptor binding affinity drug discovery

Structural Differentiation from Close Analogs: Dimethylaminoethyl Side Chain vs. Methoxyethyl and Morpholinoethyl Variants

The commercially listed analogs 4-(1-(2-methoxyethyl)-1H-imidazol-2-yl)thiazol-2-amine and 4-(1-(2-morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine share the same imidazole-thiazole core but replace the basic dimethylamino group with a neutral methoxyethyl or a morpholinoethyl group, respectively . No binding data are available for these analogs, but extensive SAR on imidazoline ligands demonstrates that a basic amine functionality at a position corresponding to the imidazole N-side chain is essential for high I₂ affinity [1]. The dimethylaminoethyl substituent in the target compound provides the necessary basicity and steric fit, while the replacement with methoxyethyl would eliminate the charge at physiological pH and the morpholinoethyl would alter the geometry, both predicted to reduce I₂ binding by at least one order of magnitude based on class-level trends.

imidazole-thiazole scaffold I2 binding SAR

Selectivity Context: I₂ vs. I₁ Imidazoline Receptor and α₂-Adrenoceptor Based on Scaffold Precedent

While selectivity data are not measured for the target compound, structurally related 2-substituted imidazoline-thiazole and benzoxazine derivatives show that compounds with linear tertiary amine side chains (like dimethylaminoethyl) preferentially bind I₂ over I₁ receptors and α₂-adrenoceptors by a factor of 10- to 100-fold [1]. The target compound's single Ki of 2 nM at I₂, when contrasted with the known I₁/α₂ affinity ranges of close chemotypes, suggests that the compound is likely to behave as an I₂-preferring ligand, reducing α₂-mediated cardiovascular liabilities that plague broader imidazoline receptor ligands such as clonidine.

receptor selectivity imidazoline I2 side-effect profile

Chemical Purity and Procurement Options: Comparative Vendor Analysis

The compound is available from multiple vendors with varying purity specifications: MolCore provides NLT 98% purity , while Chemenu and Leyan offer ≥95% purity . The methoxyethyl analog and morpholinoethyl analog are also commercially available, but their I₂ binding activities are unknown and likely lower. The target compound's confirmed I₂ activity (Ki 2 nM) provides a functional annotation absent in the analog listing pages, giving procurement specialists a data-backed reason to select the dimethylaminoethyl variant despite any price differential.

purity cost availability

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine: Recommended Application Scenarios Based on Evidence


Imidazoline I₂ Receptor Probe for Biochemical and Cellular Target Engagement Studies

Given its high I₂ binding affinity (Ki 2 nM), the compound can serve as a starting point for developing high-affinity I₂ receptor probes. It is suitable for radioligand competition binding experiments using rabbit kidney or brain membranes to validate I₂ target engagement, where potency comparable to 2-BFI is desirable [1]. The lack of α₂ activity data precludes its immediate use in vivo, but the scaffold's predicted I₂ selectivity makes it a candidate for in vitro selectivity profiling against I₁ and α₂ receptors.

Scaffold-Hopping Template for I₂ Receptor Medicinal Chemistry

The imidazole-thiazole core linked via a dimethylaminoethyl chain offers a novel scaffold distinct from the classical 2-imidazoline and benzoxazine I₂ ligands. SAR studies on this chemotype have not been published, offering a first-mover advantage for medicinal chemistry groups seeking to expand I₂ ligand chemical space [2]. The compound can be systematically diversified at the thiazole 2-amine and imidazole side chain positions to explore selectivity and DMPK properties.

Comparator Compound for I₂ Ligand Screening Cascades

In high-throughput screening campaigns targeting I₂ receptors, the compound can be deployed as a reference inhibitor or an active control, especially when researchers require a structurally non-obvious I₂ binder that is not covered by existing patents. Its commercial availability at gram scale from multiple vendors facilitates consistent batch-to-batch use in screening laboratories .

Quote Request

Request a Quote for 4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.